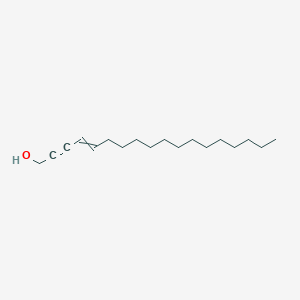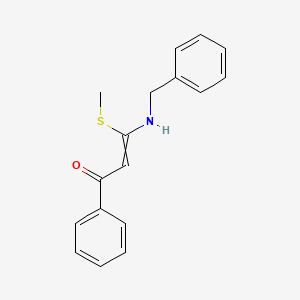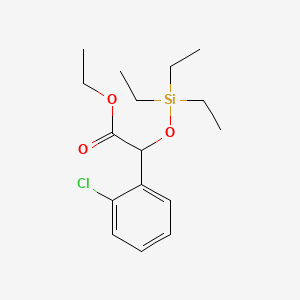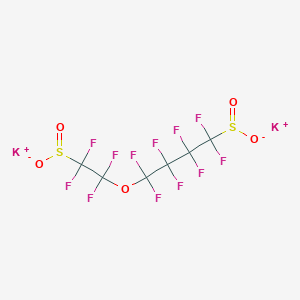
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is a complex fluorinated compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate typically involves multiple steps. One common approach is the reaction of octafluorobutane derivatives with sulfinic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are typically carried out at low temperatures to ensure the stability of the fluorinated intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .
化学反応の分析
Types of Reactions
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfinate or sulfide compounds .
科学的研究の応用
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, such as enzyme inhibition assays.
Industry: It is used in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved often include inhibition of specific enzymes or alteration of membrane properties due to the compound’s lipophilicity .
類似化合物との比較
Similar Compounds
Octafluoro-1,4-diiodobutane: Another fluorinated compound with similar structural features but different functional groups.
Dipotassium phosphate: While not fluorinated, it shares the dipotassium cation and is used in various industrial applications.
Uniqueness
Dipotassium 1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate is unique due to its high fluorine content and the presence of both sulfinato and sulfinate groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
81233-10-5 |
|---|---|
分子式 |
C6F12K2O5S2 |
分子量 |
522.4 g/mol |
IUPAC名 |
dipotassium;1,1,2,2,3,3,4,4-octafluoro-4-(1,1,2,2-tetrafluoro-2-sulfinatoethoxy)butane-1-sulfinate |
InChI |
InChI=1S/C6H2F12O5S2.2K/c7-1(8,2(9,10)5(15,16)24(19)20)3(11,12)23-4(13,14)6(17,18)25(21)22;;/h(H,19,20)(H,21,22);;/q;2*+1/p-2 |
InChIキー |
PURRJCVCUOPZNT-UHFFFAOYSA-L |
正規SMILES |
C(C(C(F)(F)S(=O)[O-])(F)F)(C(OC(C(F)(F)S(=O)[O-])(F)F)(F)F)(F)F.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


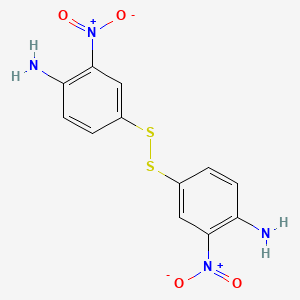

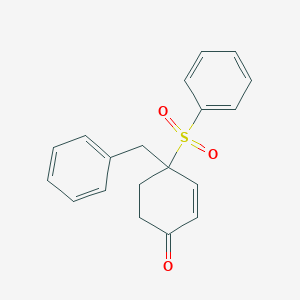
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
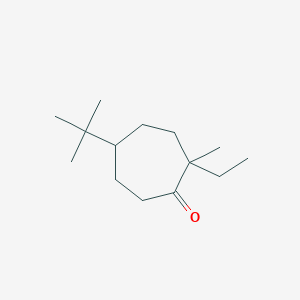
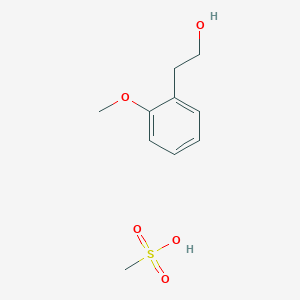
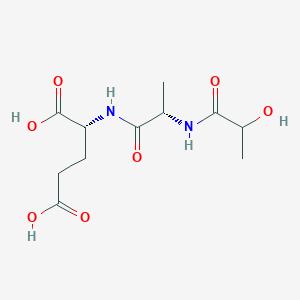
![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
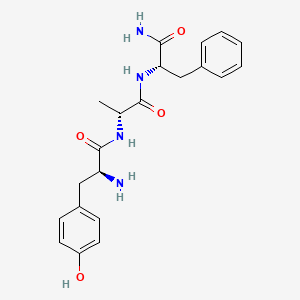
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
